3-Butyl-1,2-benzisothiazole 1,1-dioxide
Description
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
3-butyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C11H13NO2S/c1-2-3-7-10-9-6-4-5-8-11(9)15(13,14)12-10/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
WKMMAHMKURLRPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NS(=O)(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- Lipophilicity : The butyl group increases hydrophobicity (logP ~3.5) compared to smaller substituents like Cl (logP ~2.1) or OEt (logP ~1.8), affecting membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity at the 3-position, facilitating nucleophilic reactions, while alkyl groups (e.g., butyl) stabilize via inductive effects .
Yield Comparison :
- 3-Chloro derivatives achieve moderate yields (36%) due to harsh halogenation conditions .
- 3-Alkyl derivatives (e.g., butyl) show higher yields (45–60%) under milder organometallic conditions .
Physicochemical Properties
- Crystal Packing : The butyl group induces steric hindrance, leading to less dense packing compared to planar substituents (e.g., Cl). Intramolecular hydrogen bonds (N–H⋯O, C–H⋯O) are common across derivatives, stabilizing supramolecular architectures .
- Thermal Stability : 3-Butyl derivatives exhibit lower melting points (~150°C) versus 3-chloro (~320°C) due to reduced crystallinity .
Preparation Methods
Key Data from US5374738A:
| Parameter | Details |
|---|---|
| Starting material | 7.32 g saccharin, 2.16 g NaOMe |
| Grignard reagent | 0.04 mol n-butylMgBr |
| Solvent | THF |
| Reaction time | 2 hours at reflux |
| Purification | Acidification with HCl, filtration |
Mitsunobu Alkylation Using Butanol
A regioselective O-alkylation method under Mitsunobu conditions:
Experimental Summary from SAGE Journal:
| Parameter | Details |
|---|---|
| Molar ratio | 1:1.2 (saccharin:butanol) |
| Catalyst | DIAD (1.2 equiv), PPh₃ (1.2 equiv) |
| Solvent | THF |
| Workup | Column chromatography (petroleum ether/EtOAc) |
Comparative Analysis of Methods
Mechanistic Insights
-
Alkali-mediated route : The alkali deprotonates BIT, forming a nucleophilic sulfur center that attacks 1-bromobutane via an SN2 mechanism.
-
Grignard pathway : The Grignard reagent abstracts a proton from saccharin, generating a magnesium-bound intermediate that reacts with butyl bromide.
-
Mitsunobu reaction : Involves redox cycling between DIAD and PPh₃, enabling the direct coupling of butanol to saccharin’s nitrogen atom.
Challenges and Optimization Strategies
-
Byproduct formation : Competing N-alkylation is minimized using aprotic solvents (DMF, THF).
-
Purification : Vacuum distillation or column chromatography is critical for removing unreacted BIT or saccharin.
-
Scale-up : The alkali-mediated method is preferred for industrial production due to lower reagent costs.
Recent Advances
Q & A
Q. What are the standard synthetic routes for 3-Butyl-1,2-benzisothiazole 1,1-dioxide?
The compound is typically synthesized via nucleophilic substitution using saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) as a precursor. Key steps include:
- Reacting saccharin with organolithium or Grignard reagents to introduce alkyl/aryl groups at the 3-position .
- Halogenation of saccharin using phosphorus pentachloride (PCl₅) to form 3-chloro-1,2-benzisothiazole 1,1-dioxide, which serves as an intermediate for further alkylation (e.g., with butyllithium) .
- Optimizing reaction conditions (e.g., solvents like THF or 1,4-dioxane, temperatures of 60–80°C, and inert atmospheres) to improve yields .
Q. How is the purity and structural integrity of the compound confirmed?
Analytical methods include:
- NMR spectroscopy : H and C NMR confirm substitution patterns and regioselectivity (e.g., aromatic proton shifts at δ 7.70–8.17 ppm for benzisothiazole derivatives) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weights (e.g., m/z 224 [M+H] for allyloxy derivatives) .
- X-ray crystallography : Resolves bond lengths and angles, particularly for conformational studies (e.g., planar benzisothiazole moieties) .
Advanced Research Questions
Q. How can reaction yields be optimized for 3-substituted derivatives?
Yield optimization strategies involve:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic displacement compared to non-polar alternatives .
- Catalyst use : Triethylamine or other bases improve chloride displacement efficiency in intermediates like 3-chloro derivatives .
- Temperature control : Prolonged heating (e.g., 24 h at 80°C) ensures complete substitution but requires balancing against decomposition risks .
Q. What contradictions arise in spectroscopic data for derivatives, and how are they resolved?
Discrepancies in NMR or MS data may stem from:
- Conformational isomerism : For allyloxy derivatives, DFT calculations (B3LYP/6-311++G(3df,3pd)) and IR spectroscopy distinguish between trans (TSk) and gauche (GSk) conformers .
- Tautomeric equilibria : In biological matrices, pH-dependent tautomerization of sulfonamide groups can shift H NMR peaks, resolved via pH-controlled experiments .
Q. What methodologies evaluate the biological activity of derivatives?
Key approaches include:
- In vitro cytotoxicity assays : Compounds are tested against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values calculated via GraphPad Prism .
- Antimicrobial screening : Disk diffusion assays measure inhibition zones against pathogens like S. aureus, with statistical validation via one-way ANOVA (p < 0.05) .
- Mechanistic studies : Fluorescence quenching assays assess DNA intercalation or enzyme inhibition (e.g., human mast cell tryptase) .
Q. How do thermal and photochemical properties influence stability and reactivity?
- Thermal isomerization : At >180°C, 3-allyloxy derivatives undergo sigmatropic shifts (e.g., Chapman-type [1,3] methyl transfers), altering regiochemistry .
- Photodecomposition : UV exposure induces N–S bond cleavage in saccharin derivatives, forming benzamide and SO₂. Stabilization requires dark storage or radical scavengers .
Q. What strategies address low yields in intramolecular cyclization reactions?
Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
